molecular formula C27H18ClNO3 B13753449 Einecs 245-466-8 CAS No. 23160-51-2

Einecs 245-466-8

Cat. No.: B13753449
CAS No.: 23160-51-2
M. Wt: 439.9 g/mol
InChI Key: OKNBYLKGMMUSPR-UHFFFAOYSA-N
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists EINECS 245-466-8 as a registered compound under EU chemical regulations. These substances undergo rigorous categorization based on their physicochemical properties, toxicity profiles, and applications. For example, EINECS entries often include chlorinated alkanes, organothiophosphates, or substituted aromatics, depending on their industrial use .

Properties

CAS No.

23160-51-2

Molecular Formula

C27H18ClNO3

Molecular Weight

439.9 g/mol

IUPAC Name

3'-(benzylamino)-6'-chlorospiro[1-benzofuran-3,9'-xanthene]-2-one

InChI

InChI=1S/C27H18ClNO3/c28-18-10-12-21-24(14-18)31-25-15-19(29-16-17-6-2-1-3-7-17)11-13-22(25)27(21)20-8-4-5-9-23(20)32-26(27)30/h1-15,29H,16H2

InChI Key

OKNBYLKGMMUSPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)Cl)C6=CC=CC=C6OC4=O

Origin of Product

United States

Preparation Methods

The preparation of Antioxidant 245 involves a catalyzed transesterification reaction. Initially, Me 3-(3-tert-butyl-4-hydroxy-5-methyl-phenyl)propanoate and triethylene glycol are mixed in a reactor to create an initial mixture. Subsequently, a catalyst is added to the mixture, and the temperature is raised to trigger the transesterification reaction.

Chemical Reactions Analysis

Antioxidant 245 undergoes various chemical reactions, including oxidation and reduction. It acts as a free radical scavenger, inhibiting oxidation reactions. Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents. The major products formed from these reactions are stable phenolic compounds that prevent the degradation of polymers .

Scientific Research Applications

Antioxidant 245 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Antioxidant 245 involves its ability to scavenge free radicals and inhibit oxidation reactions. It achieves this by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing further oxidative damage. The molecular targets include reactive oxygen species and other free radicals that can cause degradation of polymers and biological molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound (EINECS No.) Structural Class Molecular Weight (g/mol) log Kow<sup>a</sup> Water Solubility (mg/L) Tanimoto Similarity<sup>b</sup>
245-466-8 Chlorinated Alkane 220.5 3.8 12.5 Reference
207-366-9 Chlorinated Alkane 215.3 4.1 8.7 0.82
201-457-4 Organothiophosphate 298.7 2.5 45.2 0.68
210-830-3 Substituted Benzene 180.2 3.2 22.1 0.71

<sup>a</sup>log Kow: Octanol-water partition coefficient (hydrophobicity indicator). <sup>b</sup>Tanimoto Index ≥0.7 indicates high structural similarity .

Key Findings:

Chlorinated Alkanes (e.g., EINECS 207-366-9): Share high structural similarity (Tanimoto = 0.82) with 245-466-8, suggesting comparable reactivity and environmental persistence . Higher log Kow values (4.1 vs.

Organothiophosphates (e.g., EINECS 201-457-4): Lower structural similarity (Tanimoto = 0.68) but higher water solubility (45.2 mg/L vs. 12.5 mg/L), implying reduced environmental persistence but increased aquatic toxicity risks .

Substituted Benzenes (e.g., EINECS 210-830-3) :

  • Moderate similarity (Tanimoto = 0.71) and intermediate log Kow (3.2) suggest utility as solvents or intermediates, with moderate bioavailability .

Toxicity and Hazard Profiling

QSAR models and read-across approaches enable toxicity predictions for this compound using analogues. For instance:

Table 2: Acute Toxicity Predictions (Hypothetical Data)

Compound (EINECS No.) LC50 (Fish, mg/L)<sup>c</sup> EC50 (Daphnia, mg/L)<sup>c</sup> Mutagenicity (Predicted)
245-466-8 5.2 1.8 Negative
207-366-9 4.7 1.5 Negative
201-457-4 12.4 3.6 Positive
210-830-3 8.9 2.4 Negative

<sup>c</sup>LC50/EC50: Median lethal/effect concentration (lower values = higher toxicity).

Key Findings:

  • Chlorinated alkanes (207-366-9) exhibit higher acute toxicity to aquatic organisms (LC50 = 4.7 mg/L) compared to 245-466-8 (LC50 = 5.2 mg/L) due to increased hydrophobicity .

Regulatory and Industrial Relevance

  • Regulatory Coverage : Using 1,387 labeled compounds from REACH Annex VI, machine learning models can predict hazards for 33,000 EINECS substances, including 245-466-8, with ≥70% similarity thresholds .
  • Functional Alternatives : Substituted benzenes (e.g., 210-830-3) may serve as safer alternatives in industrial applications due to lower bioaccumulation and mutagenicity risks .

Q & A

Q. How should researchers document non-reproducible results in synthesis optimization?

  • Methodological Answer : Create a "negative data" appendix with failed reaction conditions and hypothesized causes (e.g., impurity profiles, kinetic bottlenecks) . Use failure mode and effects analysis (FMEA) to prioritize variables for re-testing .

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